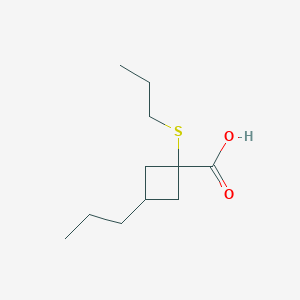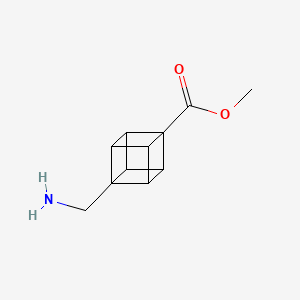
Methyl 8-(aminomethyl)cubane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(aminomethyl)cubane-1-carboxylate: is a derivative of cubane, a highly strained cubic hydrocarbon with the molecular formula C₈H₈.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(aminomethyl)cubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common approach is the conversion of cubane carboxylic acids to the desired ester through esterification reactions. For example, the Hofer–Moest reaction under flow conditions has been used to achieve oxidative decarboxylative ether formation . Additionally, programmable synthesis methods involving C–H metalation and arylation have been developed to introduce various substituents onto the cubane scaffold .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often relies on large-scale synthesis of cubane precursors such as 1,4-cubanedicarboxylic acid. These precursors can be further functionalized to obtain the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-(aminomethyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 8-(aminomethyl)cubane-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 8-(aminomethyl)cubane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This property enhances its potential as a bioisostere, enabling it to mimic the behavior of other biologically active compounds .
Comparison with Similar Compounds
Cubane (C₈H₈): The parent compound with a cubic structure.
1,4-Cubanedicarboxylic Acid: A common precursor for the synthesis of various cubane derivatives.
Octafluorocubane (C₈F₈): A fluorinated derivative with unique electronic properties.
Uniqueness: Methyl 8-(aminomethyl)cubane-1-carboxylate stands out due to its aminomethyl group, which provides additional functionalization possibilities. This makes it a versatile compound for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)cubane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2,12H2,1H3 |
InChI Key |
FSXFBANXWDQTKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


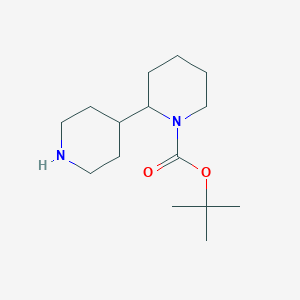

![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
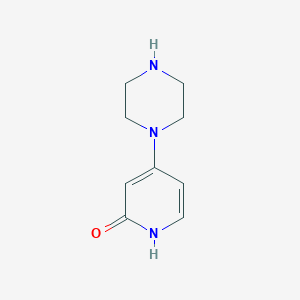
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
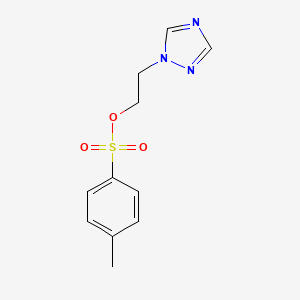
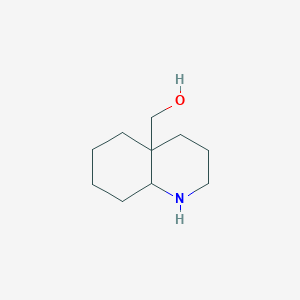

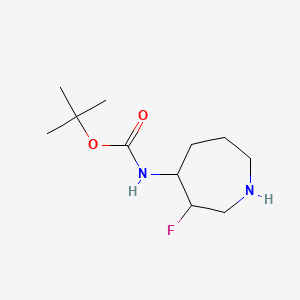
![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

